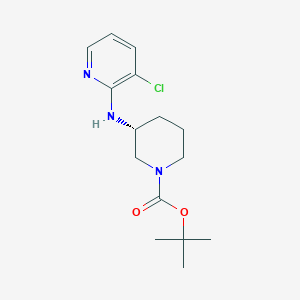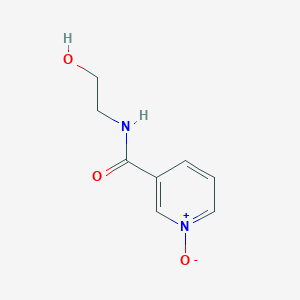
(R)-tert-butyl 3-((3-chloropyridin-2-yl)amino)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-tert-butyl 3-((3-chloropyridin-2-yl)amino)piperidine-1-carboxylate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine rings are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Méthodes De Préparation
The synthesis of ®-tert-butyl 3-((3-chloropyridin-2-yl)amino)piperidine-1-carboxylate typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. One common synthetic route involves the reaction of ®-tert-butyl piperidine-1-carboxylate with 3-chloropyridine-2-amine under specific conditions to form the desired compound . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.
Analyse Des Réactions Chimiques
®-tert-butyl 3-((3-chloropyridin-2-yl)amino)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the pyridine ring can be replaced by other nucleophiles.
Applications De Recherche Scientifique
®-tert-butyl 3-((3-chloropyridin-2-yl)amino)piperidine-1-carboxylate has various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mécanisme D'action
The mechanism of action of ®-tert-butyl 3-((3-chloropyridin-2-yl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
®-tert-butyl 3-((3-chloropyridin-2-yl)amino)piperidine-1-carboxylate can be compared with other piperidine derivatives, such as:
(S)-tert-butyl 3-((3-chloropyridin-2-yl)amino)piperidine-1-carboxylate: The stereochemistry differs, which can lead to variations in biological activity and properties.
®-tert-butyl 3-((3-bromopyridin-2-yl)amino)piperidine-1-carboxylate: The substitution of chlorine with bromine can affect the compound’s reactivity and interactions.
®-tert-butyl 3-((3-fluoropyridin-2-yl)amino)piperidine-1-carboxylate: The presence of fluorine can influence the compound’s stability and biological activity.
Propriétés
Numéro CAS |
1632251-01-4 |
|---|---|
Formule moléculaire |
C15H22ClN3O2 |
Poids moléculaire |
311.81 g/mol |
Nom IUPAC |
tert-butyl (3R)-3-[(3-chloropyridin-2-yl)amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C15H22ClN3O2/c1-15(2,3)21-14(20)19-9-5-6-11(10-19)18-13-12(16)7-4-8-17-13/h4,7-8,11H,5-6,9-10H2,1-3H3,(H,17,18)/t11-/m1/s1 |
Clé InChI |
WEUZZGDYRJKBLT-LLVKDONJSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCC[C@H](C1)NC2=C(C=CC=N2)Cl |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC(C1)NC2=C(C=CC=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(2-Chloroethyl)sulfanyl]-1,2-dimethoxybenzene](/img/structure/B14072253.png)











